1-méthyl-3-nitro-1H-1,2,4-triazole

Vue d'ensemble

Description

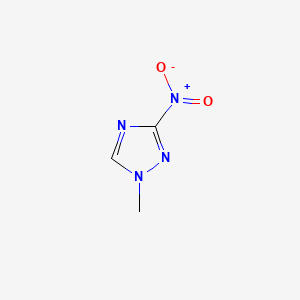

1-methyl-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by a methyl group at the first position and a nitro group at the third position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .

Applications De Recherche Scientifique

1-methyl-3-nitro-1H-1,2,4-triazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications, including anticancer and antiviral treatments.

Industry: Used in the development of new materials with unique properties, such as energetic materials and corrosion inhibitors

Mécanisme D'action

Target of Action

Triazole compounds, in general, are known to possess important pharmacological activities such as antifungal and antiviral activities .

Mode of Action

It’s worth noting that triazole compounds often work by inhibiting key enzymes or interacting with specific receptors in the target organisms .

Biochemical Pathways

Triazole compounds are known to interfere with the biosynthesis of ergosterol, a major steroid in fungal membranes, by blocking 14-α-demethylation . This results in the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .

Pharmacokinetics

The molecular weight of 1-methyl-3-nitro-1h-1,2,4-triazole is 830919 , which could influence its pharmacokinetic properties.

Result of Action

Based on the general properties of triazole compounds, it can be inferred that the compound may lead to the disruption of cellular membranes and inhibition of key enzymes, resulting in the death of the target organisms .

Analyse Biochimique

Biochemical Properties

1-Methyl-3-nitro-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to bind with a variety of enzymes and receptors, influencing their activity . For instance, 1-Methyl-3-nitro-1,2,4-triazole can inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, its interaction with proteins can lead to changes in protein conformation and function, further impacting biochemical pathways.

Cellular Effects

The effects of 1-Methyl-3-nitro-1,2,4-triazole on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of key signaling molecules, leading to altered cellular responses. In cancer cells, 1-Methyl-3-nitro-1,2,4-triazole can induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic genes . Moreover, it can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation.

Molecular Mechanism

At the molecular level, 1-Methyl-3-nitro-1,2,4-triazole exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Methyl-3-nitro-1,2,4-triazole in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but its effects can change over time due to degradation and metabolic processes . In in vitro studies, prolonged exposure to 1-Methyl-3-nitro-1,2,4-triazole can lead to cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function and overall organism health .

Dosage Effects in Animal Models

The effects of 1-Methyl-3-nitro-1,2,4-triazole vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and anticancer activity . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and hormonal imbalances . Studies have shown that there is a threshold dose beyond which the adverse effects outweigh the therapeutic benefits . Therefore, careful dosage optimization is crucial for maximizing the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

1-Methyl-3-nitro-1,2,4-triazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation through processes such as reduction, oxidation, and conjugation, leading to the formation of metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 1-Methyl-3-nitro-1,2,4-triazole can affect metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

The transport and distribution of 1-Methyl-3-nitro-1,2,4-triazole within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of 1-Methyl-3-nitro-1,2,4-triazole within tissues, affecting its accumulation and overall bioavailability . These transport and distribution mechanisms are crucial for determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 1-Methyl-3-nitro-1,2,4-triazole plays a significant role in its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 1-Methyl-3-nitro-1,2,4-triazole can accumulate in the mitochondria, where it can exert its effects on mitochondrial enzymes and metabolic pathways . Additionally, the compound’s localization within the nucleus can influence gene expression by interacting with nuclear proteins and transcription factors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-methyl-3-nitro-1H-1,2,4-triazole can be synthesized through various methods. One common approach involves the nitration of 1-methyl-1H-1,2,4-triazole using a mixture of concentrated sulfuric and nitric acids . Another method includes the reaction of 1-methyl-1H-1,2,4-triazole with nitronium tetrafluoroborate in acetonitrile .

Industrial Production Methods: Industrial production of 1-methyl-3-nitro-1,2,4-triazole typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Analyse Des Réactions Chimiques

Types of Reactions: 1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form more complex nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products:

Oxidation: Formation of dinitro derivatives.

Reduction: Formation of 1-methyl-3-amino-1,2,4-triazole.

Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

1-Methyl-3,5-dinitro-1H-1,2,4-triazole: Similar structure but with an additional nitro group at the fifth position.

3-Nitro-1H-1,2,4-triazole: Lacks the methyl group at the first position.

1-Methyl-1H-1,2,4-triazole: Lacks the nitro group at the third position.

Uniqueness: 1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Activité Biologique

1-Methyl-3-nitro-1H-1,2,4-triazole is a nitrogen-rich heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-methyl-3-nitro-1H-1,2,4-triazole is C₃H₄N₄O₂. The compound features a triazole ring with a methyl group at the nitrogen position and a nitro group at the carbon position. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that 1-methyl-3-nitro-1H-1,2,4-triazole exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. For instance:

- In vitro Studies : A series of 3-nitro-1H-1,2,4-triazole derivatives were tested against T. cruzi intracellular amastigotes. Out of 36 compounds tested, 29 displayed significant activity with IC₅₀ values ranging from 40 nM to 1.97 μM, indicating high potency compared to the reference drug benznidazole .

- Selectivity Index : The selectivity index (SI) for these compounds ranged from 44 to 1320, suggesting low toxicity towards host cells while effectively targeting the parasite .

Anticancer Activity

The compound also shows promise as an anticancer agent:

- Cell Line Studies : In studies involving various cancer cell lines such as HCT116 (colon cancer), compounds derived from 1-methyl-3-nitro-1H-1,2,4-triazole exhibited IC₅₀ values as low as 0.43 µM, significantly outperforming established chemotherapeutics like Melampomagnolide B .

- Mechanism of Action : The anticancer activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation and migration. It has been shown to increase reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis .

The biological activity of 1-methyl-3-nitro-1H-1,2,4-triazole can be attributed to several mechanisms:

- Enzyme Inhibition : Triazole derivatives often inhibit specific enzymes or receptors involved in cellular processes. For example, they may interact with nitroreductases in parasites, enhancing their selectivity and efficacy against T. cruzi .

- Biochemical Pathways : The compound can affect multiple biochemical pathways due to its ability to interact with various biological macromolecules. This interaction can lead to alterations in signaling pathways that control cell growth and survival .

Case Study 1: Anti-Trypanosomal Activity

In a study evaluating the efficacy of triazole-based amines against T. cruzi, one compound (NTLA-1) was administered at a dosage of 2 mg/kg/day for 50 days in infected mice. Results showed a rapid decrease in peripheral parasite levels and an increase in specific CD8+ T cells associated with memory responses .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer potential of a triazole derivative demonstrated that treatment led to significant reductions in cell migration and proliferation in HCT116 cells. This was correlated with changes in protein expression related to epithelial-mesenchymal transition (EMT), indicating that the compound may also play a role in inhibiting metastasis .

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Type | IC₅₀ Value | Selectivity Index |

|---|---|---|---|

| Antimicrobial | T. cruzi | 40 nM - 1.97 μM | 44 - 1320 |

| Anticancer | HCT116 (colon cancer) | 0.43 µM | Not specified |

Propriétés

IUPAC Name |

1-methyl-3-nitro-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O2/c1-6-2-4-3(5-6)7(8)9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEWLMFVRWMCGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181169 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26621-45-4 | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026621454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-Methyl-3-nitro-1,2,4-triazole according to the provided research?

A1: The research primarily explores the use of 1-Methyl-3-nitro-1,2,4-triazole as an additive in energetic materials, specifically nanothermites, to enhance their properties. [, ]

Q2: How does 1-Methyl-3-nitro-1,2,4-triazole affect the performance of nanothermites?

A2: Studies show that adding 1-Methyl-3-nitro-1,2,4-triazole can significantly improve the explosion force (F) and burning rate (u) of certain nanothermite compositions like CuO/Al and Bi2O3/Al. [, ] This enhancement is attributed to the compound's energetic nature, contributing to the overall energy release during combustion.

Q3: Is there an optimal concentration of 1-Methyl-3-nitro-1,2,4-triazole for maximum performance enhancement?

A3: Yes, research indicates that the optimal concentration varies depending on the specific nanothermite composition and the desired outcome. For example, the Bi2O3/Al/1-Methyl-3-nitro-1,2,4-triazole mixture achieved maximum explosion force with 9% 1-Methyl-3-nitro-1,2,4-triazole. [] Exceeding this concentration can lead to decreased combustion performance.

Q4: Are there any safety concerns regarding the use of 1-Methyl-3-nitro-1,2,4-triazole in energetic materials?

A4: While the provided research focuses on performance enhancement, it highlights the need to consider safety aspects. 1-Methyl-3-nitro-1,2,4-triazole is an energetic material, and its incorporation into nanothermites might influence their sensitivity and handling risks. Further research on safety characteristics is crucial. []

Q5: What other research areas involving 1-Methyl-3-nitro-1,2,4-triazole are highlighted in the provided papers?

A6: Besides its role in energetic materials, 1-Methyl-3-nitro-1,2,4-triazole is also investigated for its use as a building block in synthesizing novel compounds, particularly 1,2,4-triazole-containing oligopeptides. [] This highlights its versatility as a chemical precursor for exploring new materials with potential applications in various fields.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.